N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 446277-45-8
VCID: VC21405801
InChI: InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Molecular Formula: C12H16N2O5S2
Molecular Weight: 332.4g/mol

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide

CAS No.: 446277-45-8

Cat. No.: VC21405801

Molecular Formula: C12H16N2O5S2

Molecular Weight: 332.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide - 446277-45-8

Specification

CAS No. 446277-45-8
Molecular Formula C12H16N2O5S2
Molecular Weight 332.4g/mol
IUPAC Name N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
Standard InChI Key VDLLJVXKUITENX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2

Introduction

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a sulfonamide group, known for its biological activity, particularly in antibacterial and antitumor agents. The structure includes a tetrahydrothienyl moiety, which may contribute to its pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide typically involves several steps, often performed under controlled conditions using solvents like dimethylformamide or dichloromethane. Purification techniques such as column chromatography are employed to isolate the desired product from by-products.

Common Reagents and Conditions

  • Reagents: Sodium hydroxide for hydrolysis or hydrogen peroxide for oxidation are commonly used.

  • Reaction Conditions: Must be optimized for yield and purity.

Mechanism of Action and Biological Activities

Studies indicate that similar compounds exhibit significant antibacterial and anticancer activities, suggesting potential pathways for therapeutic applications. The mechanism of action primarily involves interaction with biological targets, which could include enzymes or receptors involved in cell proliferation or bacterial metabolism.

Potential Applications

  • Antibacterial Agents: The sulfonamide group is known for its antibacterial properties.

  • Anticancer Agents: The compound's structure suggests potential antitumor activity.

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